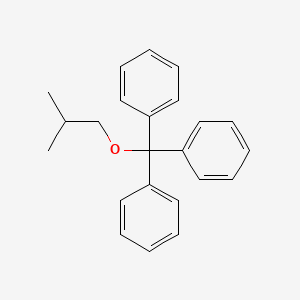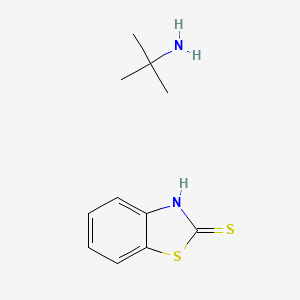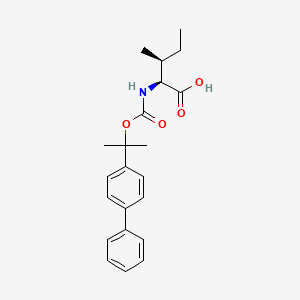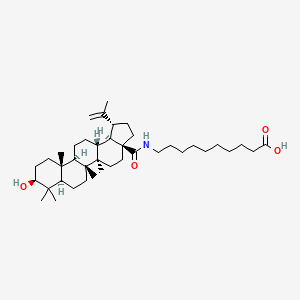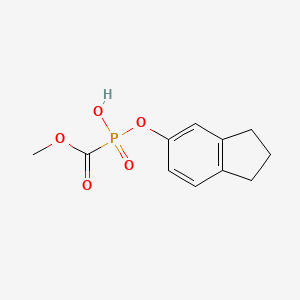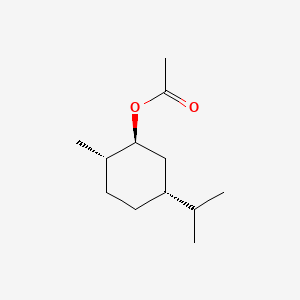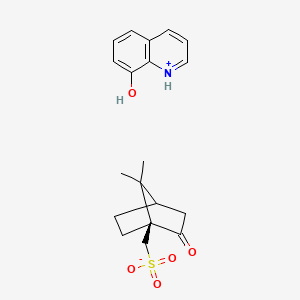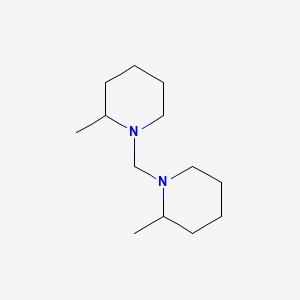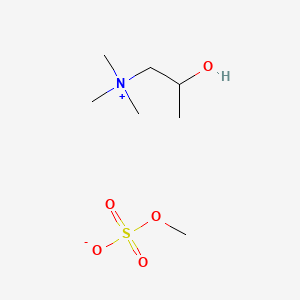
(2-Hydroxypropyl)trimethylammonium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxypropyl)trimethylammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C7H19NO5S. It is known for its cationic properties and is commonly used in various industrial and scientific applications due to its ability to interact with negatively charged molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropyl)trimethylammonium methyl sulphate typically involves the reaction of trimethylamine with 1,2-epoxypropane, followed by the addition of methyl sulphate. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reactions but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxypropyl)trimethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its chemical structure.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .
Scientific Research Applications
Chemistry
In chemistry, (2-Hydroxypropyl)trimethylammonium methyl sulphate is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases to enhance reaction rates .
Biology
In biological research, it is employed in the modification of biomolecules and as a reagent in various biochemical assays .
Medicine
In medicine, it is explored for its potential use in drug delivery systems due to its ability to form complexes with negatively charged molecules, enhancing the delivery of therapeutic agents .
Industry
Industrially, it is used in the production of personal care products, such as shampoos and conditioners, due to its conditioning properties .
Mechanism of Action
The mechanism of action of (2-Hydroxypropyl)trimethylammonium methyl sulphate involves its interaction with negatively charged molecules. It forms ionic bonds with these molecules, altering their properties and enhancing their solubility and stability. This interaction is crucial in its applications in drug delivery and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-hydroxypropyl trimethylammonium chloride: Used in similar applications but differs in its chloride ion.
Poly-diallyldimethylammonium chloride: Known for its effectiveness and cleaner process in industrial applications.
Uniqueness
(2-Hydroxypropyl)trimethylammonium methyl sulphate is unique due to its specific molecular structure, which provides distinct cationic properties and makes it suitable for a wide range of applications in various fields .
Properties
CAS No. |
93893-83-5 |
|---|---|
Molecular Formula |
C7H19NO5S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-hydroxypropyl(trimethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C6H16NO.CH4O4S/c1-6(8)5-7(2,3)4;1-5-6(2,3)4/h6,8H,5H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
VNWPKWADYDZYQR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C[N+](C)(C)C)O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



